molecular formula C7H5BrN2O B12328256 3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one

3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one

Cat. No.: B12328256
M. Wt: 213.03 g/mol
InChI Key: FVJFTACBMOHGFD-UHFFFAOYSA-N
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Description

3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is a heterocyclic compound that features a pyrrolo-pyridine core structure with a bromine atom attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
  • 5-Bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
  • 3,5-Dibromopyridine

Uniqueness

3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is unique due to its specific bromination pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,(H,10,11)

InChI Key

FVJFTACBMOHGFD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=CC(=O)NC=C2C1Br

Origin of Product

United States

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